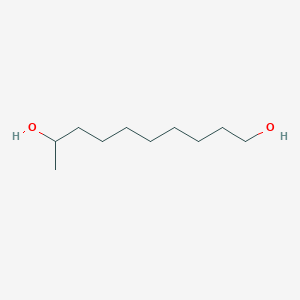
1,9-Decanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Decanediol is a diol that is a derivative of decane, substituted by hydroxy groups at positions 1 and 9 . It is a natural product found in rice root exudates and acts as an effective biological nitrification inhibitor for soil ammonia-oxidizing bacteria and archaea .
Synthesis Analysis
This compound can be synthesized from diols via ring-opening metathesis polymerization . This process involves converting diols into thermosets with tunable properties. A series of diol-derived monomers have been synthesized and characterized . After mixing with a second-generation Grubbs’ catalyst, these liquid monomers polymerize completely in two minutes to form cross-linked structures .
Molecular Structure Analysis
The molecular formula of this compound is C10H22O2 . The molecule contains a total of 33 bonds, including 11 non-H bonds, 8 rotatable bonds, 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .
Wissenschaftliche Forschungsanwendungen
Nitrification Inhibition in Agriculture
- Biological Nitrification Inhibition : 1,9-Decanediol acts as a biological nitrification inhibitor (BNI), reducing nitrogen losses in agricultural soils. It has shown effectiveness in inhibiting soil nitrification and reducing soil N2O emissions, particularly in acidic soils (Lu et al., 2019).
- Release Characteristics from Rice Roots : The release of this compound from rice roots is influenced by factors like nitrogen form and concentration, pH, aeration, and bacterial inoculation. This compound is secreted more in the presence of ammonium and low pH, suggesting its role in plant-microbe interactions in the soil (Zhang et al., 2019).
Material Science and Polymer Production
- Enzymatic Synthesis for Biopolyesters : this compound is used in the enzymatic production of biopolyesters. Its synthesis from renewable fatty acids and subsequent application in creating polymers demonstrates its value in sustainable material science (Lee et al., 2019).
- Thermochemical Properties : A thermochemical study of 1,10-Decanediol, closely related to this compound, shows its potential in applications where thermal properties are crucial. Understanding its heat capacities and phase transitions is important for material science applications (Li et al., 1999).
Microbial Production and Genetic Engineering
- Microbial Production of Diols : Genetic engineering strategies have been explored to produce diols like 1,3-Propanediol, indicating a pathway for the microbial production of similar compounds like this compound (Yang et al., 2018).
Additional Applications
- Solubilization in Micellar Systems : The solubilization of alkanediols, including this compound, in surfactant solutions like sodium dodecyl sulfate has been studied, which is relevant for applications in chemistry and biochemistry (Blokhus et al., 1986).
- Contaminant Analysis in Pharmaceuticals : Investigation of impurities in pharmaceutical compounds related to this compound highlights the importance of purity analysis in drug development (Philip & Szulczewski, 1980).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
1,9-Decanediol has been found to promote root growth in Arabidopsis through involvement of ABA and PIN2-mediated auxin signaling . It also holds promise as an effective biological nitrification inhibitor for soil ammonia-oxidizing bacteria and archaea . Future research could focus on further understanding the mechanisms of action of this compound and exploring its potential applications in agriculture .
Eigenschaften
IUPAC Name |
decane-1,9-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-10(12)8-6-4-2-3-5-7-9-11/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBMYNGGGPTKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3208-05-7 |
Source


|
| Record name | decane-1,9-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2726361.png)
![8-(3-(1H-imidazol-1-yl)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2726363.png)
![N-cyclopropyl-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2726366.png)
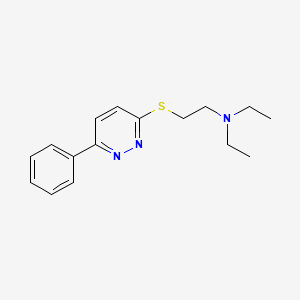
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)acrylamide](/img/structure/B2726372.png)
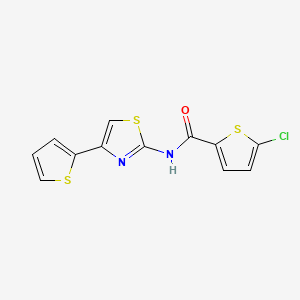

![3-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2726375.png)
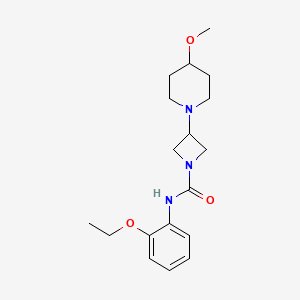
![N-benzyl-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2726378.png)
![4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2726380.png)
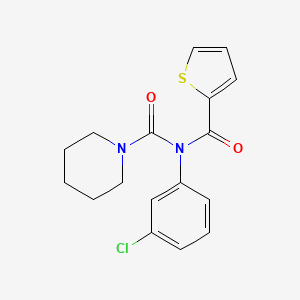
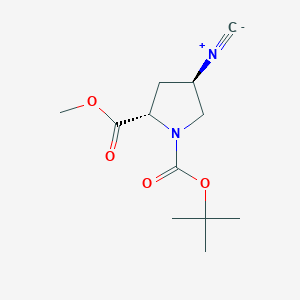
![3-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2726384.png)